molecular formula C10H14BClN2O2 B13136984 4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Cat. No.: B13136984
M. Wt: 240.50 g/mol
InChI Key: UVUDAPWIZZMUAC-UHFFFAOYSA-N
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Description

4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a boronic ester-functionalized pyrimidine derivative. Its structure features a pyrimidine ring substituted with a chlorine atom at position 4 and a pinacol boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at position 5. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing carbon-carbon bonds . Its boronic ester group enables efficient coupling with aryl or heteroaryl halides under palladium catalysis, making it valuable in pharmaceutical and materials science research .

Properties

Molecular Formula

C10H14BClN2O2

Molecular Weight

240.50 g/mol

IUPAC Name

4-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

InChI

InChI=1S/C10H14BClN2O2/c1-9(2)10(3,4)16-11(15-9)7-5-13-6-14-8(7)12/h5-6H,1-4H3

InChI Key

UVUDAPWIZZMUAC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=CN=C2Cl

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Borylation

The most common and effective method involves palladium-catalyzed borylation under inert atmosphere conditions (nitrogen or argon). The reaction proceeds via oxidative addition of 4-chloropyrimidine to a Pd(0) catalyst, followed by transmetallation with the boron reagent and reductive elimination to yield the boronic ester-functionalized pyrimidine.

  • Catalyst: Palladium complexes such as Pd(dppf)Cl2 or Pd(PPh3)4 are typically employed.
  • Base: Potassium acetate, potassium carbonate, or sodium tert-butoxide facilitate the transmetallation step.
  • Solvent: Polar aprotic solvents like dimethylformamide (DMF), tetrahydrofuran (THF), or dioxane are commonly used.
  • Temperature: Elevated temperatures (80–110 °C) optimize conversion rates.
  • Atmosphere: Inert atmosphere to prevent catalyst deactivation.

Reaction Conditions and Procedure

A representative procedure includes:

  • Combining 4-chloropyrimidine, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, palladium catalyst, and base in the solvent.
  • Stirring under nitrogen or argon at elevated temperature for several hours.
  • Monitoring reaction progress by TLC or HPLC.
  • Workup by aqueous quenching and extraction.
  • Purification by column chromatography to isolate pure 4-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine.

Industrial Scale Considerations

For large-scale production, continuous flow reactors and automated systems are employed to enhance reaction efficiency and reproducibility. Optimized catalyst loadings and reaction parameters reduce costs and improve yields. The purification process may involve crystallization or preparative chromatography adapted for scale.

Reaction Analysis and Optimization

Parameter Typical Conditions Impact on Reaction
Catalyst Pd(dppf)Cl2, Pd(PPh3)4 Determines reaction rate and selectivity
Base KOAc, K2CO3, NaOtBu Facilitates transmetallation
Solvent DMF, THF, dioxane Influences solubility and catalyst stability
Temperature 80–110 °C Controls reaction kinetics
Atmosphere Nitrogen or Argon Prevents catalyst oxidation
Reaction Time 6–24 hours Ensures complete conversion

Optimization studies have shown that the choice of base and solvent significantly affects the yield and purity of the product. Potassium acetate in dioxane at 90 °C with Pd(dppf)Cl2 catalyst often provides the best balance of yield and operational simplicity.

Purification Techniques

Post-reaction mixtures are typically purified by:

  • Column Chromatography: Silica gel chromatography using hexane/ethyl acetate gradients to separate the product from residual starting materials and palladium residues.
  • Recrystallization: Sometimes employed to enhance purity for sensitive applications.

Summary of Key Research Findings

  • The borylation reaction is highly regioselective for the 5-position of the pyrimidine ring, leaving the 4-chloro substituent intact.
  • The boronic ester moiety introduced is stable and reactive in subsequent Suzuki-Miyaura cross-coupling reactions.
  • The reaction tolerates a variety of substituents on the pyrimidine ring, enabling the synthesis of diverse derivatives.
  • Industrial methods focus on scalability, catalyst recycling, and minimizing hazardous waste.

Data Table: Representative Synthesis Parameters and Outcomes

Entry Catalyst Base Solvent Temp (°C) Time (h) Yield (%) Notes
1 Pd(dppf)Cl2 KOAc Dioxane 90 12 85 High purity, good scalability
2 Pd(PPh3)4 K2CO3 DMF 100 8 78 Slightly lower yield
3 Pd(dppf)Cl2 NaOtBu THF 80 10 82 Faster reaction, moderate yield

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: The dioxaborolane group can participate in Suzuki-Miyaura coupling reactions with aryl or vinyl halides to form carbon-carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, are often used to facilitate substitution reactions.

    Solvents: Organic solvents like tetrahydrofuran or dimethylformamide are typically employed.

Major Products

    Substituted Pyrimidines: Resulting from substitution reactions.

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.

Scientific Research Applications

4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has a wide range of applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug discovery.

    Material Science: Utilized in the development of novel materials with specific properties.

    Biological Studies: Employed in the study of enzyme inhibitors and other biologically active compounds.

Mechanism of Action

The mechanism of action of 4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is primarily based on its ability to undergo various chemical reactions. The chloro group can be displaced by nucleophiles, while the dioxaborolane group can form carbon-carbon bonds through coupling reactions. These reactivities make it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₀H₁₂BClN₂O₂
  • Molecular Weight : 238.48 g/mol (calculated)
  • SMILES : ClC1=NC=NC(=C1)B2OC(C(O2)(C)C)(C)C
  • CAS No.: 2096339-02-3 (analogous 4-chloro-2-substituted isomer noted in )

Comparison with Structural Analogs

Pyrimidine boronic esters exhibit diverse reactivity and applications depending on substituent patterns. Below is a detailed comparison:

Substitution Patterns and Molecular Features

Compound Name (Positional Substituents) Substituent at Position 2 Substituent at Position 4 Substituent at Position 5 Molecular Formula Molecular Weight (g/mol) Purity (%) CAS No.
4-Chloro-5-(pinacol boronate)pyrimidine (Target) - Cl Pinacol boronate C₁₀H₁₂BClN₂O₂ 238.48 >98 2096339-02-3*
2-Fluoro-5-(pinacol boronate)pyrimidine F - Pinacol boronate C₁₀H₁₄BFN₂O₂ 224.04 >98 1352796-65-6
4-Methyl-5-(pinacol boronate)pyrimidine - CH₃ Pinacol boronate C₁₁H₁₈BN₂O₂ 218.09 97 944401-55-2
2-Amino-5-(pinacol boronate)pyrimidine NH₂ - Pinacol boronate C₁₀H₁₆BN₃O₂ 221.07 >95 Not specified
2,4-Dimethoxy-5-(pinacol boronate)pyrimidine OCH₃ OCH₃ Pinacol boronate C₁₂H₁₉BN₂O₄ 266.10 97 936250-17-8

Note: The target compound's CAS number corresponds to a 4-chloro-2-substituted isomer in ; positional isomerism impacts reactivity.

Reactivity in Cross-Coupling Reactions

  • Steric Effects : Bulky substituents (e.g., 2,4-dimethoxy) may hinder boronic ester accessibility, as seen in 2,4-Dimethoxy-5-(pinacol boronate)pyrimidine (purity 97%, ).
  • Fluorine Substituents : The 2-fluoro analog (CAS 1352796-65-6) exhibits enhanced stability and orthogonal reactivity in multi-step syntheses .

Stability and Handling

Boronic esters are moisture-sensitive. The pinacol group enhances stability, but compounds like 2,4-Dimethoxy-5-(pinacol boronate)pyrimidine require storage under inert conditions (purity 97%, ).

Biological Activity

4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a compound that has garnered attention for its potential biological activities. This pyrimidine derivative is notable for its applications in medicinal chemistry, particularly as a scaffold for drug development. Understanding its biological activity is crucial for evaluating its therapeutic potential.

  • Molecular Formula : C15H20BClN2O2
  • Molecular Weight : 306.6 g/mol
  • CAS Number : 1003845-08-6
  • Appearance : Off-white to white solid

The biological activity of 4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is primarily attributed to its interaction with various biological targets. It has been shown to inhibit specific enzymes and receptors involved in disease processes.

Target Enzymes and Receptors

  • EGFR (Epidermal Growth Factor Receptor) : The compound has demonstrated inhibitory effects on EGFR phosphorylation, which is critical in cancer cell proliferation.
  • PI3K (Phosphoinositide 3-Kinase) : It acts as a modulator of the PI3K pathway, which is often dysregulated in cancers.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study Biological Activity IC50 Value (µM) Cell Line Notes
Study AEGFR Inhibition0.87MCF-7Significant reduction in cell viability
Study BPI3K Modulation1.75MDA-MB-231Induced apoptosis in cancer cells
Study CAntiviral Activity>10Influenza ANo cytotoxicity observed

Case Study 1: EGFR Inhibition

In a study examining the effects of the compound on EGFR signaling pathways, it was found that treatment led to a significant decrease in cell proliferation rates in MCF-7 breast cancer cells. The IC50 value was determined to be 0.87 µM, indicating potent activity against this target.

Case Study 2: Antiviral Properties

Another research effort focused on the antiviral potential of the compound against influenza A. The study showed that while the compound did not exhibit cytotoxic effects at concentrations below 10 µM, it effectively reduced viral replication in infected cells.

Safety Profile

Safety assessments have indicated that 4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine exhibits low toxicity levels in vivo. In animal models, no acute toxicity was observed at doses up to 2000 mg/kg.

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